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Compound of Interest

Compound Name: Methylenecyclooctane

Cat. No.: B14016971

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural
validation of a novel methylenecyclooctane-containing sesquiterpenoid, designated NMC-1.
The performance of these techniques is compared with data from known, structurally related
compounds, Alternative A (a germacrane-type sesquiterpenoid) and Alternative B (a
eudesmane-type sesquiterpenoid), offering a clear perspective on the definitive assignment of
NMC-1's molecular architecture.

The unequivocal determination of a novel compound's structure is a cornerstone of natural
product chemistry and drug discovery. The following sections detail the experimental data and
protocols that collectively confirm the constitution and relative stereochemistry of NMC-1.

Comparative Data Analysis

The structural elucidation of NMC-1 was achieved through a combination of spectroscopic
techniques. The data obtained for NMC-1 is presented below in comparison to two known
alternative structures to highlight the key differences that enable definitive characterization.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data
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Calculated Mass Measured Mass
Compound Molecular Formula

(m/z) (m/z)
NMC-1 C15H2402 236.1776 236.1771
Alternative A C1sH2202 234.1620 234.1618
Alternative B Ci1s5H2602 238.1933 238.1931

Table 2: 1H NMR Spectroscopic Data (500 MHz, CDCIs) for Key Resonances

O6H (ppm), multiplicity, J

Compound Assignment
(Hz)
NMC-1 4.98 (s), 4.85 (s) Exocyclic methylene protons
3.85(dd, 11.5, 4.5) Proton adjacent to hydroxyl
1.75 (s) Methyl group on double bond
Alternative A 5.10 (d, 9.5), 4.90 (d, 1.5) Endocyclic olefinic protons
4.15 (t, 8.0) Proton adjacent to hydroxyl
1.65 (s) Methyl group
Alternative B 1.25(s), 0.95 (d, 7.0) Methyl groups
3.60 (m) Proton adjacent to hydroxyl

No olefinic protons

Table 3: 13C NMR Spectroscopic Data (125 MHz, CDCIs) for Key Resonances
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Compound oC (ppm) Assighment

NMC-1 150.2 Quaternary olefinic carbon
1125 Exocyclic methylene carbon

78.5 Carbon bearing hydroxyl

20.8 Methyl carbon

Alternative A 135.8,125.4 Endocyclic olefinic carbons
75.1 Carbon bearing hydroxyl

16.2 Methyl carbon

Alternative B 45.3, 35.1 Quaternary carbons

72.8 Carbon bearing hydroxyl

22.5,18.9 Methyl carbons

The data presented clearly differentiates NMC-1 from the alternative structures. The HRMS
data establishes the molecular formula of NMC-1 as C1sH2402.[1][2][3] The H and 3C NMR
data are particularly informative, with the distinct chemical shifts for the exocyclic methylene
group in NMC-1 (8H 4.98 and 4.85 ppm; 6C 112.5 ppm) being a key identifier of the
methylenecyclooctane core, which is absent in the alternatives.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Resolution Mass Spectrometry (HRMS)

e Instrumentation: Agilent 6545 Q-TOF LC/MS
 lonization Mode: Electrospray lonization (ESI), positive mode

o Sample Preparation: 1 mg of the purified compound was dissolved in 1 mL of methanol. The
solution was further diluted to 10 pg/mL with methanol.
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» Data Acquisition: The sample was infused directly into the mass spectrometer at a flow rate
of 5 uL/min. The instrument was operated in high-resolution mode (4 GHz), and data was
collected over a mass range of m/z 100-1000.

o Data Analysis: The molecular formula was determined by analyzing the accurate mass of the
protonated molecule [M+H]* and its isotopic pattern.[1][2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: Bruker Avance Il HD 500 MHz spectrometer equipped with a cryoprobe.

o Sample Preparation: Approximately 5 mg of the purified compound was dissolved in 0.6 mL
of deuterated chloroform (CDCIs).

e 1D NMR (*H and 3C): Standard pulse programs were used for the acquisition of *H and 13C
NMR spectra.

» 2D NMR (COSY, HSQC, HMBC):

o COSY (Correlation Spectroscopy): The gradient-enhanced COSY experiment was used to
establish *H-1H spin-spin coupling networks.[8][9][10]

o HSQC (Heteronuclear Single Quantum Coherence): The gradient-enhanced HSQC
experiment was performed to identify direct one-bond *H-13C correlations.[8][9][11]

o HMBC (Heteronuclear Multiple Bond Correlation): The gradient-enhanced HMBC
experiment was optimized for a long-range coupling constant of 8 Hz to determine two-
and three-bond correlations between protons and carbons.[8][9][11]

o Data Processing: All NMR data were processed using Bruker TopSpin software.

Single-Crystal X-ray Diffraction
e Crystal Growth: Crystals of NMC-1 suitable for X-ray diffraction were grown by slow

evaporation of a solution of the compound in a mixture of ethyl acetate and hexane.

o Data Collection: A suitable crystal was mounted on a Bruker D8 Venture diffractometer
equipped with a Photon Il detector and a Mo-Ka radiation source (A = 0.71073 A).
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 Structure Solution and Refinement: The structure was solved by direct methods and refined
by full-matrix least-squares on F2. The absolute configuration was determined using the
Flack parameter.[12][13][14][15]

Visualizing the Workflow

The logical flow of the structure elucidation process is a critical aspect of novel compound

validation.
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Workflow for Novel Compound Structure Validation
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Caption: Workflow for the validation of a novel chemical structure.
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The definitive structure of NMC-1 was ultimately confirmed by single-crystal X-ray diffraction,
which provided the absolute configuration and corroborated the assignments made from NMR
and MS data. This multi-technique approach ensures the highest confidence in the structural
assignment of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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